C18H14FNO3
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide typically involves the reaction of 2-fluorobenzoyl chloride with 2-furylmethylamine and 4-hydroxyaniline under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide: undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the nitro group yields an amine .
Scientific Research Applications
2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein binding.
Medicine: Investigated for its potential therapeutic effects and as a fluorescent probe for imaging applications
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic pathways , depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide include:
- 2-Fluoro-N-(2-furylmethyl)-N-(4-methoxyphenyl)benzamide
- 2-Fluoro-N-(2-furylmethyl)-N-(4-aminophenyl)benzamide
- 2-Fluoro-N-(2-furylmethyl)-N-(4-chlorophenyl)benzamide .
Uniqueness
The uniqueness of 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide lies in its specific structural features, such as the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications .
Biological Activity
C18H14FNO3, also known as 2-Fluoro-N-(2-furylmethyl)-N-(4-hydroxyphenyl)benzamide , is a compound that has garnered attention for its diverse biological activities. This article delves into the compound's biological mechanisms, therapeutic potentials, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following molecular structure:
- Molecular Formula : this compound
- Molecular Weight : 313.30 g/mol
- Key Functional Groups : Fluoro group, amide linkage, hydroxyl group
The presence of the fluorobenzyl group enhances its potential for biological activity and interaction with various molecular targets, making it a candidate for further pharmacological studies.
The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include:
- Signal Transduction : Modulating cellular communication pathways.
- Metabolic Pathways : Influencing metabolic processes within cells.
This compound has been particularly noted for its role in enzyme interactions and protein binding, which are crucial for its therapeutic effects.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated significant cytotoxic effects against human cancer cell lines, suggesting potential as an anticancer agent.
Antifungal Activity
This compound has also been evaluated for antifungal activity. It showed moderate antifungal effects against strains such as Candida albicans, indicating its potential use in treating fungal infections .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating diseases where these enzymes play a critical role. For example, it has shown promise in inhibiting human neutrophil elastase (HNE), which is involved in inflammatory processes .
Table 1: Summary of Biological Activities of this compound
Case Study Analysis
A case study involving the synthesis and biological evaluation of this compound highlighted its effectiveness in various assays. The study involved testing different concentrations of the compound against established cell lines to evaluate its potency. The results indicated that modifications to the chemical structure could enhance biological activity, providing insights into structure-activity relationships (SAR) for future drug development .
Properties
IUPAC Name |
(4Z)-4-(ethoxymethylidene)-2-(2-fluorophenyl)isoquinoline-1,3-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FNO3/c1-2-23-11-14-12-7-3-4-8-13(12)17(21)20(18(14)22)16-10-6-5-9-15(16)19/h3-11H,2H2,1H3/b14-11- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFNCTBXWTCBUFU-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C\1/C2=CC=CC=C2C(=O)N(C1=O)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.